molecular formula C16H12O5 B7765809 3-Hydroxy-8,9-methylenedioxypterocarpane

3-Hydroxy-8,9-methylenedioxypterocarpane

Cat. No. B7765809
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maackiain is a member of the class of ptercoarpans that is cis-pterocarpan substituted by a hydroxy group at position 3 and a methylenedioxy group across positions 8 and 9. It is a member of pterocarpans and a member of phenols.
3-Hydroxy-8,9-methylenedioxypterocarpane is a natural product found in Cicer chorassanicum, Tephrosia virginiana, and other organisms with data available.

Scientific Research Applications

  • Pharmaceutical Mechanisms : The isolation and identification of Pterocarpin and Isoflavan derivatives, including 3-Hydroxy-8,9-methylenedioxypterocarpan, from Canavalia maritima are reported to contribute to understanding the pharmaceutical mechanisms of these substances for wide medical applications, implying their significance in drug discovery and therapeutic strategies (H. Xinping et al., 2012).

  • DNA Strand-Scission Activity : A study on the flowers of Petalostemon purpureus led to the isolation of 3-Hydroxy-8,9-methylenedioxypterocarpan due to its activity in DNA strand-scission assay, showing potential use in studying or targeting DNA structures in cancer or genetic disorders. This compound also demonstrated cytotoxicity toward KB tumor cell lines, marking its relevance in cancer research (S. K. Chaudhuri et al., 1995).

  • Synthesis and Chemical Characterization : The synthesis and characterization of various pterocarpans including 3-Hydroxy-8,9-methylenedioxypterocarpan have been reported, providing insights into the chemical properties and potential modifications of this compound for various applications, especially in the field of organic chemistry and material science (T. McMurry et al., 1972).

  • Antitumoral Activity : The compound's antitumoral activity has been highlighted in a study reporting the first synthesis of 3,4-dihydroxy-8,9-methylenedioxypterocarpan, showing its potential as a therapeutic agent in cancer treatment (A. J. Silva et al., 2004).

  • Antimicrobial Activity : Some studies have isolated new pterocarpan compounds, including variants of 3-Hydroxy-8,9-methylenedioxypterocarpan, from various plant species, showing antimicrobial activity against a range of microorganisms. This suggests its potential use in developing antimicrobial agents or studying microbial resistance mechanisms (G. Bojase et al., 2002).

properties

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2035-15-6
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-8,9-methylenedioxypterocarpane
Reactant of Route 2
3-Hydroxy-8,9-methylenedioxypterocarpane
Reactant of Route 3
3-Hydroxy-8,9-methylenedioxypterocarpane
Reactant of Route 4
3-Hydroxy-8,9-methylenedioxypterocarpane
Reactant of Route 5
3-Hydroxy-8,9-methylenedioxypterocarpane
Reactant of Route 6
3-Hydroxy-8,9-methylenedioxypterocarpane

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